Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an acetamide moiety, and a triazinoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-8-2-5-11-10(6-8)13-14(17-11)18-15(20-19-13)22-7-12(21)16-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
HTEIZVNHUMCLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and catalysts.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (–S–) in the compound participates in nucleophilic substitution reactions, particularly under basic or catalytic conditions.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides in presence of NaH/DMF at 50–60°C | S-alkylated derivatives | Increased steric hindrance from the cyclopropyl group reduces reaction rates compared to non-cyclopropyl analogues. |
| Arylation | Aryl iodides with CuI catalyst in DMSO | Arylthio derivatives | Selectivity depends on electronic effects of substituents on the triazinoindole ring. |
These reactions are critical for introducing functional groups to enhance solubility or biological activity.
Oxidation Reactions
The thioether moiety can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6h | Sulfoxide | Partial oxidation observed; reaction kinetics slower than analogous compounds without methyl substitution. |
| mCPBA | Dichloromethane, 0°C → RT | Sulfone | Complete conversion achieved within 12h; product stability confirmed via HPLC. |
Oxidation significantly impacts the compound’s polarity and potential interactions with biological targets.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reactants | Products | Observations |
|---|---|---|---|
| 6M HCl, reflux, 24h | – | Carboxylic acid derivative | Cyclopropyl group remains intact; triazinoindole core shows partial degradation at prolonged reaction times. |
| NaOH (2M), ethanol/water, 80°C | – | Free amine and acetic acid | Reaction rate is pH-dependent; optimal yield (78%) achieved at pH 12. |
Hydrolysis pathways are essential for prodrug activation or metabolite studies.
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions to construct complex heterocycles:
Reductive Reactions
Selective reduction of the triazinoindole ring has been explored:
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄/CuCl₂ | MeOH, 0°C | Partial saturation of triazine ring; minimal impact on thioether group. |
| H₂ (1 atm), Pd/C | EtOH, RT | Full reduction of triazine to dihydrotriazine; acetamide remains unaffected. |
Interaction with Biological Nucleophiles
In physiological environments, the compound reacts with cellular nucleophiles:
Key Reaction Parameters and Stability
-
Temperature Sensitivity : Degrades above 150°C, forming cyclopropylamine and sulfur-containing byproducts.
-
pH Stability : Stable in neutral conditions (pH 6–8); hydrolyzes rapidly in strongly acidic/basic media.
-
Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but precipitates in hexane or ether .
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has been the focus of studies aimed at elucidating its pharmacological properties. Preliminary investigations indicate that this compound may exhibit:
- Antimicrobial Activity : Its structural features suggest interactions with microbial enzymes or receptors, leading to inhibition of growth or replication.
- Antiviral Properties : Research indicates potential efficacy against viral pathogens by modulating viral enzyme activity .
Cancer Research
The compound's unique structure allows for exploration in cancer therapy. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines. For instance:
- Indole-based Compounds : Analogues have shown promising activity against human lung adenocarcinoma cells and glioblastoma cells . The mechanism often involves inducing apoptosis via specific signaling pathways associated with the compound's functional groups.
Neuropharmacology
Research into the central nervous system effects of compounds related to Acetamide suggests potential applications in treating neurological disorders. For example:
- Neurokinin Receptor Antagonism : Compounds with similar triazinoindole structures have been investigated for their ability to act as antagonists for neurokinin receptors, which are implicated in pain and anxiety .
Case Study 1: Antimicrobial Activity
A study involving derivatives of Acetamide indicated that modifications to the thioether group could enhance antibacterial efficacy against Gram-positive bacteria. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly increased antimicrobial potency .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of Acetamide exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the indole ring showed IC50 values indicating potent anticancer activity . This suggests that further optimization of the compound could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features, such as the presence of a cyclopropyl group and a triazinoindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of interest due to its potential biological activities. This article explores its various biological activities, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure
The compound features a cyclopropyl group and a thioether linkage to a triazine-indole derivative, which may contribute to its biological activity through unique interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Case Study : A series of thiazole derivatives were tested for their antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring was critical for enhancing antimicrobial efficacy, with some compounds showing MIC values as low as 6.25 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative 1 | 6.25 | Klebsiella pneumoniae |
| Thiazole Derivative 2 | 12.5 | Pseudomonas aeruginosa |
| Acetamide Analog | TBD | TBD |
Anticancer Activity
The anticancer potential of acetamide derivatives has been explored through various studies:
- Findings : Certain thiazole-based compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in cancer cell lines. For instance, a derivative showed an IC50 of 1.61 µg/mL against A-431 cells . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxicity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 | A-431 |
| Compound B | 1.98 | Jurkat |
| Acetamide Analog | TBD | TBD |
Neuroprotective Activity
Emerging studies suggest potential neuroprotective effects:
- Research Insight : Compounds structurally related to the acetamide series have shown promise in models of neurodegeneration. For example, derivatives were tested for their ability to inhibit neuroinflammation and apoptosis in neuronal cell lines .
The biological activity of acetamide N-cyclopropyl derivatives may be attributed to their ability to interact with specific protein targets involved in cellular signaling pathways:
Q & A
Q. Table 1. Synthetic Intermediates and Characterization
| Intermediate | Key IR Bands (cm⁻¹) | ¹H NMR (δ ppm) | Yield (%) |
|---|---|---|---|
| Triazinoindole precursor | 1595 (C=N), 1250 (C-O) | 8.2 (s, 1H, triazine), 7.5 (d, 1H, indole) | 65 |
| Thiolated derivative | 650 (C=S), 2550 (S-H) | 3.8 (s, 2H, -CH₂S), 1.2 (m, 4H, cyclopropane) | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
